molecular formula C13H12N2O3 B13633136 Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate

Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate

Cat. No.: B13633136
M. Wt: 244.25 g/mol
InChI Key: QFGAOROKOUBZJD-UHFFFAOYSA-N
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Description

Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-formyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Methyl 4-((3-carboxy-1H-pyrazol-1-yl)methyl)benzoate.

    Reduction: Methyl 4-((3-hydroxymethyl-1H-pyrazol-1-yl)methyl)benzoate.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-formyl-3-phenyl-1H-pyrazol-1-yl)acetate
  • Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate
  • Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate

Uniqueness

Methyl 4-((3-formyl-1H-pyrazol-1-yl)methyl)benzoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both formyl and ester functional groups.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 4-[(3-formylpyrazol-1-yl)methyl]benzoate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)11-4-2-10(3-5-11)8-15-7-6-12(9-16)14-15/h2-7,9H,8H2,1H3

InChI Key

QFGAOROKOUBZJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CC(=N2)C=O

Origin of Product

United States

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